molecular formula C21H13NO4 B5832318 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5832318
M. Wt: 343.3 g/mol
InChI Key: DZDKMAYGXIAYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as BIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. In animal studies, 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to reduce inflammation and pain, and to improve cognitive function. 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid research, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and materials science, and the exploration of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its potential side effects.

Synthesis Methods

The synthesis of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be achieved through several methods, including the reaction of 2-aminobiphenyl with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminobiphenyl with maleic anhydride, followed by cyclization and decarboxylation. The synthesis of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a dopant for the synthesis of organic light-emitting diodes (OLEDs), which have potential applications in display technology.

properties

IUPAC Name

1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-19-16-11-10-14(21(25)26)12-17(16)20(24)22(19)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDKMAYGXIAYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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